molecular formula C10H11N3O2 B2460401 methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate CAS No. 890591-60-3

methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2460401
CAS No.: 890591-60-3
M. Wt: 205.217
InChI Key: NBOSDYDTJRQZMC-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or nitriles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Ammonia, primary amines, nitriles, under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, nitriles.

Scientific Research Applications

Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

    3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Shares the pyrrole ring but differs in the presence of a pyridine ring instead of a pyrazole ring.

    3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Contains a similar pyrrole ring but has an acrylic acid moiety instead of a pyrazole ring.

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound, containing the pyrrole ring and an aldehyde group.

Uniqueness: Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-5-3-4-9(13)7-6-8(12-11-7)10(14)15-2/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOSDYDTJRQZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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